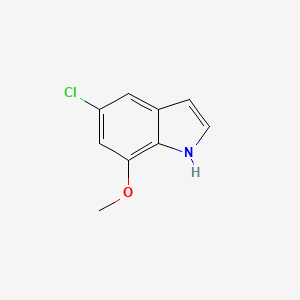
La(coumarate)3.2CH3OH.H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
La(coumarate)3.2CH3OH.H2O is a lanthanum complex with coumarate ligands and methanol and water molecules. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of La(coumarate)3.2CH3OH.H2O typically involves the reaction of lanthanum salts with coumaric acid in the presence of methanol and water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:
- Dissolving lanthanum nitrate in methanol.
- Adding coumaric acid to the solution.
- Adjusting the pH with a base such as sodium hydroxide.
- Allowing the reaction to proceed under stirring at room temperature.
- Isolating the product by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the product. Techniques such as recrystallization and chromatography may be employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
La(coumarate)3.2CH3OH.H2O can undergo various chemical reactions, including:
Oxidation: The coumarate ligands can be oxidized under specific conditions.
Reduction: Reduction reactions may involve the lanthanum center or the coumarate ligands.
Substitution: Ligand exchange reactions where the coumarate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Ligand exchange can be facilitated by adding competing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumarate ligands may yield hydroxylated derivatives, while substitution reactions may produce new lanthanum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
La(coumarate)3.2CH3OH.H2O has various applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors
Wirkmechanismus
The mechanism of action of La(coumarate)3.2CH3OH.H2O involves interactions with molecular targets such as enzymes and receptors. The coumarate ligands can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the lanthanum center may coordinate with various functional groups. These interactions can modulate biological pathways and lead to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamate Complexes: Similar to coumarate complexes, cinnamate complexes have aromatic ligands and exhibit similar chemical properties.
4-Coumarate-CoA Ligase Complexes: These complexes are involved in the biosynthesis of phenylpropanoids and have similar structural features.
Uniqueness
La(coumarate)3.2CH3OH.H2O is unique due to its specific combination of lanthanum and coumarate ligands, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C29H31LaO12 |
|---|---|
Molekulargewicht |
710.5 g/mol |
IUPAC-Name |
4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);methanol;hydrate |
InChI |
InChI=1S/3C9H8O3.2CH4O.La.H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;2*1-2;;/h3*1-6,10H,(H,11,12);2*2H,1H3;;1H2/q;;;;;+3;/p-3/b3*6-3+;;;; |
InChI-Schlüssel |
KQWSWZJDVSGTCV-RYSWBMPUSA-K |
Isomerische SMILES |
CO.CO.C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.[La+3] |
Kanonische SMILES |
CO.CO.C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)




![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)

